Cas no 89-51-0 (2-(carboxymethyl)benzoic acid)

2-(carboxymethyl)benzoic acid structure
2-(carboxymethyl)benzoic acid structure
2-(carboxymethyl)benzoic acid
89-51-0
C9H8O4
180.157423019409
MFCD00004326
34506
66643

2-(carboxymethyl)benzoic acid Properties

Names and Identifiers

    • Homophthalic acid
    • alpha-Carboxy-o-toluic acid
    • o-Carboxyphenylacetic acid
    • Homophthalic acid,(o-Carboxyphenylacetic acid)
    • (O-CARBOXYMETHYL)BENZOIC ACID
    • 2-(carboxymethyl)benzoic acid
    • 2-CARBOXYPHENYLACETIC ACID
    • Homophthalicdiacid(anhydride)
    • Benzeneacetic acid, 2-carboxy-
    • 2-Carboxybenzeneacetic acid
    • (2-Carboxyphenyl)acetic acid
    • o-Toluic acid, alpha-carboxy-
    • Toluene-alpha,2-dicarboxylic acid
    • Homophthalic acid, 98%
    • 2-Carboxymethyl-benzoic acid
    • MLS000080552
    • .alpha.-Carboxy-o-toluic acid
    • o-Toluic acid, .alpha.-carboxy-
    • ZHQLTKAVLJKSKR-UHFFFAOYSA-N
    • Toluene-.alph
    • 2-(2-Carboxyphenyl)acetic acid
    • F0913-5457
    • FT-0611655
    • 2-(carboxymethyl)-benzoic acid
    • 2-Carboxyphenylacetic acid
    • Homophthalic diacid (anhydride)
    • DTXSID4058990
    • CCG-202892
    • EU-0099869
    • BRN 1872069
    • C-1900
    • 2-(Carboxymethyl)benzoic acid #
    • ChemDiv2_003450
    • I+/--Carboxy-o-toluic acid
    • BB 0242413
    • BDBM33525
    • NSC15185
    • Z104474214
    • SR-01000597071
    • SR-01000597071-1
    • Toluene-.alpha.,2-dicarboxylic acid
    • MFCD00004326
    • 4-09-00-03343 (Beilstein Handbook Reference)
    • a-Carboxy-o-toluic acid
    • 2-(2-hydroxy-2-oxoethyl)benzoic acid
    • SMR000035334
    • Q19597515
    • STK720145
    • A843215
    • HMS1378M18
    • (2-carboxyphenyl)eddikesyre
    • o-Carboxybenzeneacetic acid
    • EINECS 201-913-9
    • HMS2404J09
    • NSC401692
    • NSC 15185
    • AC-907/25014248
    • PB47625
    • 3GE2MUV5GV
    • AKOS000118873
    • FS-4160
    • UNII-3GE2MUV5GV
    • NSC-401692
    • Phenacetic acid, 2-carboxy-
    • NSC-15185
    • SCHEMBL27477
    • 2-Carboxylphenylacetic Acid
    • AMY14275
    • LS-28651
    • 89-51-0
    • SY048558
    • alpha-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid
    • cid_66643
    • EN300-19555
    • CHEMBL1229545
    • CS-W017223
    • T0262
    • 2-carboxymethylbenzoic acid
    • Homophthalicacid
    • homopthalic acid
    • 2-Carboxybenzeneacetic acid (ACI)
    • o-Toluic acid, α-carboxy- (6CI, 7CI, 8CI)
    • NSC 149596
    • NSC 401692
    • Toluene-α,2-dicarboxylic acid
    • α-Carboxy-o-toluic acid
    • DB-057136
    • o-Toluic acid, I+--carboxy-
    • DTXCID8048658
    • Toluene-I+-,2-dicarboxylic acid
    • Homophthalic acid (2-Carboxyphenylacetic acid)
    • NS00039333
    • o-Toluic acid, alpha-carboxy-(8CI)
    • +Expand
    • MFCD00004326
    • ZHQLTKAVLJKSKR-UHFFFAOYSA-N
    • 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
    • O=C(C1C(CC(O)=O)=CC=CC=1)O
    • 1872069

Computed Properties

  • 180.04200
  • 2
  • 4
  • 3
  • 180.042259
  • 13
  • 212
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • nothing
  • 0
  • 74.6

Experimental Properties

  • 1.01190
  • 74.60000
  • 1.6
  • 12 g/L (20 ºC)
  • 389.5°C at 760 mmHg
  • 178-182 °C (lit.)
  • 190
  • White to Yellow Solid
  • Soluble in ethanol, slightly soluble in water and ether.
  • 1.4100

2-(carboxymethyl)benzoic acid Security Information

2-(carboxymethyl)benzoic acid Customs Data

  • 2917399090
  • China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(carboxymethyl)benzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GRWZ-5g
Homophthalic acid
89-51-0 97%
5g
$8.00 2024-04-20
A2B Chem LLC
AH81875-5g
Homophthalic acid
89-51-0 97%
5g
$7.00 2024-04-19
Aaron
AR00GS5B-1g
Homophthalic acid
89-51-0 98%
1g
$2.00 2024-07-18
Apollo Scientific
OR315351-5g
2-(Carboxymethyl)benzoic acid
89-51-0 97%
5g
£36.00 2023-09-02
Cooke Chemical
A4705912-5G
Homophthalic acid
89-51-0 98%
5g
RMB 72.80 2023-09-07
Enamine
EN300-19555-0.05g
2-(carboxymethyl)benzoic acid
89-51-0 96%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
D497212-25G
2-(carboxymethyl)benzoic acid
89-51-0 97%
25G
$60 2022-09-09
Life Chemicals
F0913-5457-0.25g
Homophthalic acid
89-51-0 95%+
0.25g
$18.0 2023-09-07
TRC
H600530-250mg
Homophthalic acid
89-51-0
250mg
$ 58.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14297-50g
Homophthalic acid, 99%
89-51-0 99%
50g
¥946.00 2023-03-01

2-(carboxymethyl)benzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: MIL 101(Cr) Solvents: Acetonitrile ;  120 min, 70 °C
Reference
Nanocoating of Hydrophobic Mesoporous Silica around MIL-101Cr for Enhanced Catalytic Activity and Stability
Ying, Jie; Herbst, Annika; Xiao, Yu-Xuan; Wei, Hao; Tian, Ge; et al, Inorganic Chemistry, 2018, 57(3), 899-902

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]fluoro-μ3-oxotrichromium ,  Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]hydroxy-μ3-oxotrichromium Solvents: Acetonitrile ,  Water ;  3 h, 70 °C
Reference
MIL-101 metal-organic framework: A highly efficient heterogeneous catalyst for oxidative cleavage of alkenes with H2O2
Saedi, Zahra; Tangestaninejad, Shahram; Moghadam, Majid; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj, Catalysis Communications, 2012, 17, 18-22

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Fused s-triazino heterocycles. XV. 13H-4,6,7,13a,13c-Pentaazabenzo[hi]chrysene, 13H-4,7,13a,13c-tetraazabenzo[hi]chrysene, and 7H-3,7,10,10b-tetraazacyclohepta[de]naphthalene, three new ring systems
Shaw, John T.; Corbett, Wendy L.; Layman, Deanna L.; Cuny, Gregory D.; Kerschner, Judith L., Journal of Heterocyclic Chemistry, 1988, 25(6), 1837-40

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
An investigation of the di-Grignard approach to metallabenzocyclobutenes of Group 14
De Boer, H. J. R.; Akkerman, O. S.; Bickelhaupt, F., Journal of Organometallic Chemistry, 1987, 321(3), 291-306

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) Solvents: Acetonitrile ;  3 h, reflux
Reference
Highly efficient oxidative cleavage of alkenes and cyanosilylation of aldehydes catalysed by magnetically recoverable MIL-101
Nourian, Maryam; Zadehahmadi, Farnaz; Kardanpour, Reihaneh; Tangestaninejad, Shahram ; Moghadam, Majid ; et al, Applied Organometallic Chemistry, 2018, 32(1),

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Osmium tetroxide Solvents: Acetone ,  Water
Reference
A convenient, mild method for oxidative cleavage of alkenes with Jones reagent/osmium tetraoxide
Henry, James R.; Weinreb, Steven M., Journal of Organic Chemistry, 1993, 58(17),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Reference
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; Jahangir, Alam, Organic Reactions (Hoboken, 1995, 47,

Synthetic Circuit 8

Reaction Conditions
Reference
Carboxylation of dilithium ortho-toluates
Hauser, Frank M.; Rhee, Richard, Synthesis, 1977, (4), 245-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Potassium iodide ,  Phosphorus ;  4 h, heated
Reference
Reduction with phosphorus in the presence of iodine or hydriodic acid as catalyst
Miescher, K.; Billeter, J. R., Helvetica Chimica Acta, 1939, 22, 601-10

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: 1,3-Dinitrobenzene Solvents: Water
1.2 -
Reference
Aqueous organotin chemistry: tin hydride mediated dehalogenation of organohalides and a novel organotin mediated nucleophilic substitution on 2-iodobenzoates in water
Sarma, Koushik Das; Maitra, Uday, Tetrahedron, 1998, 54(19), 4965-4976

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dibutyltin dichloride ,  Diisopropylethylamine Solvents: Toluene
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Aqueous organotin chemistry: part 3 - Triphenyltin hydride and di-n-butyltin dichloride mediated nucleophilic substitution of 2-iodobenzoates in water
Sarma, Koushik Das; Maitra, Uday, Indian Journal of Chemistry, 2001, (11), 1148-1150

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Water
Reference
Homophthalic acid
Smith, P. A. S.; Kan, R. O., Organic Syntheses, 1964, 44, 62-3

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water
Reference
Homophthalic acid and anhydride
Grummitt, Oliver; Egan, Richard; Buck, Allen, Organic Syntheses, 1949, 29, 49-52

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  rt → 80 °C; 45 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
Reference
Synthesis of chlorohomophthalic acids, key intermediates in the synthesis of chlorinated isocoumarins
Joseph, Augustine R.; Kumbhar, Virendra B.; Ranade, Anup A.; Paradkar, Madhusudan V., Journal of Chemical Research, 2007, (2), 91-93

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, (μ-oxodioxodimolybdate)tricosa-μ-oxononaoxo[μ12… ,  MIL 101(Cr) Solvents: Acetonitrile ,  Water ;  3 h, 70 °C
Reference
The effect of encapsulated Zn-POM on the catalytic activity of MIL-101 in the oxidation of alkenes with hydrogen peroxide
Saedi, Zahra; Tangestaninejad, Shaharm; Moghadam, Majid; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj, Journal of Coordination Chemistry, 2012, 65(3), 463-473

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water ;  rt → 65 °C
1.2 65 °C; 2 h, 65 °C; 65 °C → rt; overnight, cooled
Reference
Synthesis and anti-cancer activities of 6-arylindenoisoquinolines
Wang, Tian-lin; Xiang, Hua; Xu, Xiao-li; Xiao, Hong; You, Qi-dong, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 268-275

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
New syntheses of cyclopolyenes. VI. Benzocycloheptatriene, benzocycloöctatriene, and benzocycloöctatetraene
Wittig, Georg; Eggers, Heinrich; Duffner, Paul, Justus Liebigs Annalen der Chemie, 1958, 619, 10-27

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water
Reference
Preparation of homophthalyl cyclic hydrazide and 4- aminohomophthalyl cyclic hydrazide
Whitmore, Willet F.; Cooney, Robert C., Journal of the American Chemical Society, 1944, 66, 1237-40

2-(carboxymethyl)benzoic acid Raw materials

2-(carboxymethyl)benzoic acid Preparation Products

2-(carboxymethyl)benzoic acid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89-51-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89-51-0)
TANG SI LEI
15026964105
2881489226@qq.com

2-(carboxymethyl)benzoic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89-51-0)2-(carboxymethyl)benzoic acid
A843215
99%
500g
530.0